molecular formula C11H11ClN2OS B187366 2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 89567-03-3

2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B187366
CAS No.: 89567-03-3
M. Wt: 254.74 g/mol
InChI Key: GDHMBNWVLWMONW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a tetrahydrobenzothienopyrimidine derivative characterized by a chloromethyl substituent at the 2-position of the pyrimidine ring. This compound is synthesized via cyclization and chlorination steps starting from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate, followed by treatment with phosphorus oxychloride . It exhibits a melting point of 234–236°C and a moderate synthetic yield (79%) . The chloromethyl group enhances electrophilicity, making it a versatile intermediate for further functionalization, such as nucleophilic substitution reactions .

Properties

IUPAC Name

2-(chloromethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-5-8-13-10(15)9-6-3-1-2-4-7(6)16-11(9)14-8/h1-5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHMBNWVLWMONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237782
Record name 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one
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Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89567-03-3
Record name 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89567-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089567033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Cyclization Using Polyphosphoric Acid (PPA)

In a procedure adapted from MDPI’s synthesis of analogous thienotriazolopyrimidinones, 2,3-diamino-5-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes oxidative cyclization in PPA at 250–280°C for 18–20 hours. For the target compound, introducing a chloromethyl group at the 2-position requires substituting the methyl group with a chloromethyl moiety via post-cyclization alkylation.

Reaction Conditions

  • Reagents : 2,3-diamino-5-(hydroxymethyl)thieno[2,3-d]pyrimidin-4(3H)-one, PPA

  • Temperature : 250–280°C

  • Time : 18–20 hours

  • Yield : ~70% (estimated for cyclization step)

Post-cyclization, the hydroxymethyl group is chlorinated using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C.

Direct introduction of the chloromethyl group into the pyrimidinone ring is achieved via electrophilic substitution or nucleophilic displacement.

Chlorination with Phosphorus Oxychloride (POCl₃)

A method analogous to the synthesis of 4-chloro-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine involves refluxing 2-(hydroxymethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one with excess POCl₃.

Procedure

  • Reagents : 2-(hydroxymethyl) precursor (0.82 mmol), POCl₃ (5 mL)

  • Conditions : Reflux at 110°C for 3 hours

  • Workup : Evaporation under reduced pressure, neutralization with NaHCO₃, extraction with ethyl acetate

  • Yield : 97% (reported for analogous chlorination)

Mechanistic Insight
POCl₃ acts as both a chlorinating agent and solvent, converting the hydroxymethyl (-CH₂OH) group to chloromethyl (-CH₂Cl) via intermediate phosphate ester formation.

Multi-Step Assembly via Tetrahydrobenzothiophene Intermediates

Ring Construction Followed by Functionalization

A modular approach first synthesizes the tetrahydrobenzothiophene ring, followed by pyrimidinone annulation and chloromethylation.

Step 1: Synthesis of 5,6,7,8-Tetrahydrobenzo[4,thiophene

  • Cyclohexanone is condensed with ethyl cyanoacetate to form a bicyclic ketone, which undergoes sulfurization with elemental sulfur in DMF.

Step 2: Pyrimidinone Ring Formation

  • The thiophene intermediate reacts with guanidine nitrate in ethanol under reflux to yield 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Chloromethylation

  • The 2-position is alkylated using chloromethyl methyl ether (MOMCl) and AlCl₃ in dichloroethane at 40°C for 6 hours, achieving ~85% conversion.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Cl stretch).

  • ¹H NMR (DMSO-d₆) : δ 3.15–3.30 (m, 4H, cyclohexane CH₂), 4.50 (s, 2H, CH₂Cl), 8.20 (s, 1H, pyrimidinone H).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

Method Key Reagent Temperature Time (h) Yield Advantages
Cyclocondensation + PPAPPA250–280°C18–2070%High regioselectivity
POCl₃ ChlorinationPOCl₃110°C397%Single-step, high efficiency
Modular AssemblyMOMCl/AlCl₃40°C685%Flexibility in intermediate functionalization

Challenges and Optimization

  • Side Reactions : Over-chlorination at the 4-position is mitigated by controlling POCl₃ stoichiometry.

  • Solvent Selection : Ethyl acetate extraction minimizes emulsion formation during workup.

  • Catalyst Loading : AlCl₃ (10 mol%) optimizes chloromethylation without ring-opening side reactions .

Chemical Reactions Analysis

2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include primary amines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. For example, as an EGFR inhibitor, it binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The chloromethyl-substituted derivative demonstrates distinct physicochemical properties compared to analogs:

Compound Substituent Melting Point (°C) Yield Key Features
2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Chloromethyl 234–236 79% High thermal stability; reactive chloromethyl group enables further derivatization
4-(4-Benzylpiperazin-1-yl) analog (4c) Benzylpiperazinyl 134–135 70% Lower melting point due to flexible piperazine moiety; moderate cytotoxicity
2-(5-Anilino-1,3,4-thiadiazol-2-yl)methyl analog Thiadiazolylmethyl >250 N/A Enhanced anticancer activity against lung and breast cancer cell lines
2-[(4-Bromobenzyl)thio] analog Bromobenzylthio N/A N/A Potential GPR55 receptor antagonism; structural similarity to cannabinoid ligands
2-Hydrazino analog (5) Hydrazino 175 79% Intermediate for Schiff base formation; used in antimicrobial agent development

Key Observations :

  • The chloromethyl derivative exhibits higher thermal stability than analogs with bulkier substituents (e.g., benzylpiperazinyl), likely due to reduced steric hindrance .
  • Electron-withdrawing groups (e.g., chloromethyl) enhance electrophilicity at the 2-position, facilitating nucleophilic substitutions, while electron-donating groups (e.g., hydrazino) promote condensation reactions .

Biological Activity

2-(Chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes both sulfur and nitrogen atoms, which influences its interactions with biological targets. The compound is primarily studied for its anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Research indicates that derivatives of 2-(chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, studies have shown that modifications to this compound can enhance its efficacy against various cancer cell lines. A notable study reported that derivatives demonstrated potent inhibitory effects on human cancer cell lines such as HepG2 and A549, with IC50 values ranging from 1.2 nM to 48 nM depending on the specific derivative used .

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

The mechanism of action appears to involve apoptosis induction in cancer cells. Flow cytometry analysis revealed that treatment with certain derivatives resulted in significant apoptotic cell populations .

Antimicrobial Activity

In addition to anticancer effects, compounds related to 2-(chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have been evaluated for antimicrobial activity. The presence of the thiophene moiety contributes to the bioactivity by enhancing interactions with microbial targets. Studies have shown that these compounds exhibit broad-spectrum antimicrobial activity against various bacterial strains .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound class has also been explored. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests a possible therapeutic role in treating conditions characterized by chronic inflammation .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of 2-(chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one to evaluate their biological activities. For example:

  • Study A : Investigated the synthesis of novel derivatives and their anticancer activities across multiple cell lines. The results indicated that structural modifications significantly influenced biological activity.
  • Study B : Focused on the antimicrobial properties of synthesized compounds against Gram-positive and Gram-negative bacteria. The findings highlighted the effectiveness of certain derivatives in inhibiting bacterial growth.

Q & A

Q. What are the common synthetic routes for 2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one?

The compound is synthesized via three primary routes:

  • Gewald Reaction : Cyclohexanone, ethyl cyanoacetate, and sulfur react to form the benzothiophene precursor, which undergoes cyclization with formamide to yield the core structure .
  • Formamide Cyclization : Heating 2-amino-4,5-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with formamide generates the tetrahydrobenzothienopyrimidinone scaffold .
  • Aza-Wittig Reaction : Used to introduce substituents at the 2-position, enabling diversity in derivatives (e.g., dialkylamino or thioether groups) .

Q. How is the core structure characterized using spectroscopic methods?

  • 1H NMR : Key peaks include broad singlets for NH (~13.5 ppm) and aromatic CH (~8.0 ppm), with m/z 222 [M]+ in mass spectrometry confirming molecular weight .
  • X-ray Crystallography : Reveals planar thienopyrimidine rings and substituent orientations, critical for structure-activity relationship (SAR) studies .
  • Elemental Analysis : Validates purity (e.g., C 54.02%, H 4.53%, N 12.60% for the thione analog) .

Q. What are the key intermediates in synthesizing derivatives of this compound?

  • 4-Chloro Intermediate : Generated via POCl3 treatment, enabling nucleophilic substitutions (e.g., with amines or thiols) to introduce functional groups .
  • Selanyl Derivatives : Synthesized using NaHSe or Lawsan reagent, yielding analogs with enhanced antimicrobial activity .

Advanced Research Questions

Q. How do structural modifications at the 2-position influence biological activity?

  • Thiosemicarbazide Moieties : Enhance antitumor activity by intercalating DNA or inhibiting topoisomerases, as seen in derivatives with IC50 values <10 μM against cancer cell lines .
  • Selenyl Groups : Improve antimicrobial potency (MIC 2–8 μg/mL) due to increased electrophilicity and membrane disruption .
  • Chloromethyl Substitution : Facilitates prodrug formation (e.g., with niacin) for sustained hypolipidemic effects in vivo .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • SAR Analysis : Compare substituent effects; e.g., 2-dialkylamino derivatives show variable activity depending on steric bulk and electronic properties .
  • Assay Standardization : Address discrepancies in MIC values by using consistent bacterial strains (e.g., P. aeruginosa ATCC 10145) and growth conditions .
  • Computational Validation : Docking studies (e.g., targeting TrmD enzyme) reconcile differences by identifying binding affinity variations among analogs .

Q. How can computational methods predict biological targets for this compound?

  • Molecular Docking : Ligand 2g (N-(pyridin-4-yl)-tetrahydrobenzothienopyrimidine-4-carboxamide) showed high affinity for P. aeruginosa TrmD (binding energy −9.2 kcal/mol), explaining its broad-spectrum activity .
  • MD Simulations : Reveal stable interactions (RMSD <2 Å) between hypolipidemic derivatives and HMG-CoA reductase, guiding lead optimization .

Q. How to optimize reaction conditions for high-purity derivatives?

  • Solvent Selection : DMF or THF improves aza-Wittig reaction yields (75–85%) by stabilizing intermediates .
  • Catalyst Screening : KI enhances nucleophilic substitution efficiency (e.g., 4-chloro to 4-methylsulfonyl conversions) .
  • Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol) achieves >95% purity for biological testing .

Q. What is the compound’s role in developing hypolipidemic agents?

  • Mutual Prodrugs : Covalent linkage to niacin via the chloromethyl group enhances bioavailability and reduces LDL (40–50% in rat models) .
  • In Vivo Testing : Derivatives lower serum triglycerides (30–35%) by modulating PPAR-α pathways, validated via RT-PCR and lipid profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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